2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one
Overview
Description
The compound “2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole is a fundamental framework that is prevalent in many natural products and pharmaceuticals . The compound also contains a dioxin ring and a hydroxymethyl group.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and dioxin rings, as well as the hydroxymethyl group. Indoles are known to undergo a variety of chemical reactions, including electrophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxymethyl group could impact its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Reactions : Research has focused on synthesizing and studying the reactions of related compounds, such as 1,2,3,4-Tetrahydro-2,3-disubstituted 7(or 8)hydroxy-1,4-dioxopyrazino[1,2-a]indoles, which are prepared via condensation reactions and hydrogenolysis over palladium-carbon. These processes are crucial for developing compounds with potential therapeutic applications (Saxena & Ahmed, 1977).
Enantioselective Synthesis : The synthesis of enantiomers of hydroxymethyl substituted dihydrodioxinopyridines, which are vital chiral building blocks for biologically active compounds, has been developed. These syntheses involve high regioselectivity and maintain enantiomeric purity, demonstrating the potential for precise molecular construction (Bolchi et al., 2005).
Novel Analogues Creation : Novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine with modifications in the non-aromatic ring have been synthesized. The presence of a versatile hydroxymethyl group in these structures makes them attractive intermediates for potential new therapeutic agents (Bartolomea et al., 2003).
Biological and Medicinal Research
Antimicrobial Activity : Research has been conducted on the synthesis of new 2-indolinone derived oximes and spiro-isoxazolines, showing significant antimicrobial activity against a range of microorganisms. This highlights the potential use of these compounds in developing new antimicrobial agents (El-Gendy & Ahmedy, 2000).
Antioxidant Properties : Aromatic indolinic aminoxyls have shown influence on the oxidation of lipids and proteins in cardiac sarcoplasmic reticulum membranes, indicating their potential as antioxidants in biological systems (Kulawiak-Gałąska et al., 2002).
Antineoplastic Activity : Research on 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles has shown promising antineoplastic (anticancer) properties. This suggests the compound's potential in cancer therapy (Nguyen et al., 1990).
Mechanism of Action
Properties
IUPAC Name |
2-(hydroxymethyl)-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-4-6-5-15-9-2-1-8-7(11(9)16-6)3-10(14)12-8/h1-2,6,13H,3-5H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBFHOQAJFZFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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